METHYL 2-(2-FLUOROBENZAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE
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Overview
Description
Methyl 2-[(2-fluorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry, material science, and industrial chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-(2-FLUOROBENZAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE typically involves the condensation of 2-fluorobenzoyl chloride with an appropriate amine, followed by cyclization and esterification reactions. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(2-fluorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzoyl moiety, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and various nucleophiles. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted thiophene compounds .
Scientific Research Applications
Methyl 2-[(2-fluorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of METHYL 2-(2-FLUOROBENZAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituted thiophene structure.
Tipepidine: An antitussive agent containing a thiophene nucleus.
Uniqueness
Methyl 2-[(2-fluorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is unique due to its specific structural features, such as the presence of a fluorobenzoyl moiety and a cyclopenta[b]thiophene ring system. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other thiophene derivatives .
Properties
Molecular Formula |
C16H14FNO3S |
---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
methyl 2-[(2-fluorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C16H14FNO3S/c1-21-16(20)13-10-6-4-8-12(10)22-15(13)18-14(19)9-5-2-3-7-11(9)17/h2-3,5,7H,4,6,8H2,1H3,(H,18,19) |
InChI Key |
XJGTYDKKVBSFDR-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC=CC=C3F |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC=CC=C3F |
Origin of Product |
United States |
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